molecular formula C24H20F27Sn B13427248 CID 57375850

CID 57375850

Cat. No.: B13427248
M. Wt: 940.1 g/mol
InChI Key: UVIBPTSYHOKXHJ-UHFFFAOYSA-N
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Description

CID 57375850 (PubChem Compound Identifier 57375850) is a chemical compound identified through analytical studies involving vacuum distillation and gas chromatography-mass spectrometry (GC-MS). It is a component of a plant-derived essential oil (CIEO), as evidenced by its isolation and characterization in fractionated distillates . The compound’s mass spectrum (Figure 1D) suggests a molecular weight of 284.32 g/mol, with fragmentation patterns indicative of a terpenoid or oxygenated derivative, though its exact structure remains unspecified in the available literature. Its concentration varies across distillation fractions, peaking in intermediate fractions (Figure 1C), implying moderate volatility .

Properties

Molecular Formula

C24H20F27Sn

Molecular Weight

940.1 g/mol

InChI

InChI=1S/C24H20F27.Sn/c25-13(26,16(31,32)19(37,38)22(43,44)45)9-3-1-2-6-12(7-4-10-14(27,28)17(33,34)20(39,40)23(46,47)48)8-5-11-15(29,30)18(35,36)21(41,42)24(49,50)51;/h2,6H,1,3-5,7-11H2;

InChI Key

UVIBPTSYHOKXHJ-UHFFFAOYSA-N

Canonical SMILES

C(CC(C=C(CCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)[Sn])CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

CID 57375850 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

CID 57375850 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects and mechanisms of action. Additionally, this compound may have industrial applications, such as in the development of new materials or chemical products .

Mechanism of Action

The mechanism of action of CID 57375850 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Analytical Comparison
Property CID 57375850 Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula Not reported C35H54O8 C36H56O8
Molecular Weight 284.32 g/mol 626.80 g/mol 640.83 g/mol
Origin Plant essential oil Marine cyanobacteria Marine cyanobacteria
Key Functional Groups Oxygenated terpenoid Macrocyclic polyketide Methylated macrocyclic polyketide
Analytical Method GC-MS LC-MS/MS LC-MS/MS


Key Findings :

  • Structural Divergence: this compound is distinct from oscillatoxin derivatives (e.g., CID 101283546, CID 185389), which are macrocyclic polyketides with larger molecular weights and marine origins . In contrast, this compound’s lower molecular weight and plant origin suggest a simpler terpenoid backbone.
  • Analytical Overlap : Both this compound and oscillatoxins were characterized using mass spectrometry, but oscillatoxins require advanced LC-MS/MS for structural elucidation due to their complexity , whereas this compound was identified via GC-MS, compatible with volatile compounds .

Comparison with Functionally Similar Compounds

Table 2: Functional and Pharmacological Comparison
Property This compound Ginsenoside Rf (CID 441923) Probiotic Strains (e.g., Lactobacillus)
Biological Role Not reported Anti-inflammatory, neuroprotective Reduces chemotherapy-induced diarrhea (CID)
Mechanism Uncharacterized Modulates TNF-α and NF-κB pathways Enhances gut barrier function, reduces endotoxins
Clinical Relevance None reported Used in traditional medicine FDA-approved for CID management
Research Focus Analytical chemistry Structural isomer studies Meta-analyses of RCTs

Key Findings :

  • Functional Gaps: Unlike ginsenosides or probiotics, this compound lacks documented biological activity or therapeutic applications. Its study remains confined to analytical characterization , whereas similar compounds like ginsenosides are explored for structural isomerism using LC-ESI-MS .
  • Therapeutic Potential: Probiotics demonstrate statistically significant efficacy in CID management (OR = 0.26 for incidence reduction ), but this compound’s role in such pathways is uninvestigated.

Biological Activity

Overview of CID 57375850

This compound is a chemical compound identified in the PubChem database. While specific studies on its biological activity may be limited, compounds in this category often undergo various evaluations to determine their pharmacological effects, mechanisms of action, and potential therapeutic applications.

The biological activity of compounds like this compound can typically be assessed through several mechanisms:

  • Enzyme Inhibition : Many compounds act as inhibitors of specific enzymes, which can alter metabolic pathways.
  • Receptor Binding : Compounds may interact with various receptors (e.g., G-protein coupled receptors), influencing cellular responses.
  • Cell Cycle Modulation : Some compounds can affect the cell cycle, impacting cell proliferation and apoptosis.

Assays for Biological Activity

To evaluate biological activity, researchers often employ a variety of assays:

  • Cytotoxicity Assays : These assays determine the ability of a compound to induce cell death in cancer cell lines.
  • Binding Assays : These evaluate the affinity of a compound for specific receptors or enzymes.
  • In Vivo Studies : Animal models are used to assess the pharmacokinetics and therapeutic efficacy.

Data Table: Biological Activity Summary

Assay TypeDescriptionExpected Outcome
CytotoxicityAssessing viability of cancer cells post-treatmentIC50 values
Enzyme InhibitionMeasuring inhibition of target enzyme activityKi or IC50 values
Receptor BindingEvaluating binding affinity to receptorsKd values
In Vivo EfficacyTesting therapeutic effects in animal modelsTumor size reduction

Case Studies and Research Findings

While specific case studies on this compound are not available, similar compounds have shown notable biological activities:

  • Anticancer Activity : Many alkylating agents demonstrate significant efficacy against various neoplasms by inducing DNA damage and apoptosis in cancer cells.
  • Antimicrobial Properties : Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth, suggesting potential for development as antimicrobial agents.

Q & A

Q. Table 1: Common Pitfalls in this compound Research and Mitigation Strategies

PitfallMitigation StrategyEvidence Source
Batch variabilityStandardize synthesis protocols; use QC assays (e.g., NMR) for purity checks.
Off-target effectsCombine CRISPR validation with proteomic profiling (e.g., TMT mass spectrometry).
Low reproducibilityShare raw data and protocols via repositories like Zenodo or Figshare.

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